molecular formula C16H26N4O2S B2840139 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea CAS No. 2094172-06-0

1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea

Cat. No. B2840139
CAS RN: 2094172-06-0
M. Wt: 338.47
InChI Key: PYFMALFRQPZUBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea, also known as CTMU, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CTMU belongs to the class of small molecules that can modulate protein-protein interactions, making it a promising drug candidate for various diseases.

Mechanism of Action

The mechanism of action of 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea involves its ability to modulate protein-protein interactions. This compound binds to specific sites on proteins, disrupting their interactions with other proteins and altering their activity. This mechanism of action makes this compound a promising drug candidate for diseases that involve dysregulated protein-protein interactions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including inhibition of cancer cell proliferation, anti-inflammatory effects, and neuroprotective effects. This compound has also been shown to have minimal toxicity in vitro, making it a promising drug candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea for lab experiments is its ability to modulate protein-protein interactions, which is a key mechanism in many disease processes. Additionally, this compound has been shown to have minimal toxicity in vitro, making it a safe compound for further development. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea research include further optimization of the synthesis method, development of more soluble analogs, and investigation of the mechanism of action on specific proteins involved in disease processes.

Synthesis Methods

The synthesis of 1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea involves a multi-step process that has been optimized for high yield and purity. The starting material for this compound synthesis is 3-cyano-4-thiomorpholinecarboxylic acid, which is reacted with 4-bromo-1-butanol to form the intermediate compound. The intermediate is then reacted with cyclohexylisocyanate to form the final product, this compound. The synthesis of this compound has been reported in several scientific publications, and the method has been validated by analytical techniques such as NMR and HPLC.

Scientific Research Applications

1-[4-(3-Cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of several proteins involved in cancer cell proliferation, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activity of the NF-κB signaling pathway. This compound has also been shown to have neuroprotective effects by modulating the activity of proteins involved in neurodegeneration.

properties

IUPAC Name

1-[4-(3-cyanothiomorpholin-4-yl)-4-oxobutyl]-3-cyclohexylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c17-11-14-12-23-10-9-20(14)15(21)7-4-8-18-16(22)19-13-5-2-1-3-6-13/h13-14H,1-10,12H2,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFMALFRQPZUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCCC(=O)N2CCSCC2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.